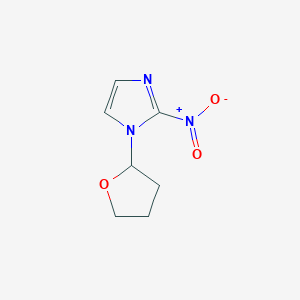
Trimethylsilyl indole
Übersicht
Beschreibung
Trimethylsilyl indole is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. The trimethylsilyl group attached to the indole ring enhances its reactivity and stability, making it a valuable intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Trimethylsilyl indole typically involves the reaction of indole with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature. The trimethylsilyl group is introduced to the nitrogen atom of the indole ring, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as distillation or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: Trimethylsilyl indole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form indole-2-carboxylic acid derivatives.
Reduction: Reduction reactions can convert it into different indoline derivatives.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.
Major Products:
Oxidation: Indole-2-carboxylic acid derivatives.
Reduction: Indoline derivatives.
Substitution: Various substituted indole derivatives.
Wissenschaftliche Forschungsanwendungen
Trimethylsilyl indole has numerous applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Biology: It serves as a precursor for the synthesis of biologically active compounds that can be used in drug discovery and development.
Medicine: Derivatives of this compound are investigated for their potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Trimethylsilyl indole involves its ability to participate in various chemical reactions due to the presence of the trimethylsilyl group. This group enhances the nucleophilicity of the indole nitrogen, making it more reactive towards electrophiles. The compound can interact with molecular targets such as enzymes and receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Indole: The parent compound of Trimethylsilyl indole, widely found in nature and used in various applications.
1-Methylindole: Another indole derivative with a methyl group attached to the nitrogen atom.
2-Phenylindole: An indole derivative with a phenyl group attached to the second position of the indole ring.
Uniqueness: this compound is unique due to the presence of the trimethylsilyl group, which significantly enhances its reactivity and stability compared to other indole derivatives. This makes it a valuable intermediate in organic synthesis and a useful compound in various scientific research applications.
Eigenschaften
Molekularformel |
C11H15NSi |
|---|---|
Molekulargewicht |
189.33 g/mol |
IUPAC-Name |
1H-indol-2-yl(trimethyl)silane |
InChI |
InChI=1S/C11H15NSi/c1-13(2,3)11-8-9-6-4-5-7-10(9)12-11/h4-8,12H,1-3H3 |
InChI-Schlüssel |
ISPRGDKNJYQULU-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C1=CC2=CC=CC=C2N1 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1,5-Bis[4-(propan-2-yl)cyclohexyl]pentan-3-one](/img/structure/B8609768.png)


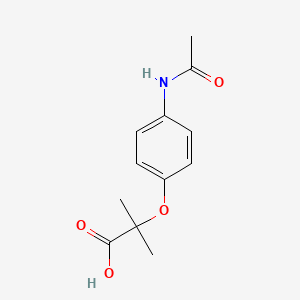
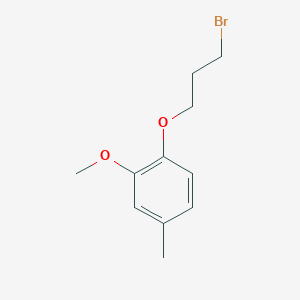

![4,5-Difluoro-1,3-dihydro-2H-benzo[d]imidazole-2-thione](/img/structure/B8609801.png)
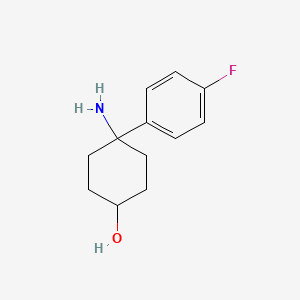
![1-[2-(2-Thenyl)phenoxy]-2,3-epoxypropane](/img/structure/B8609825.png)
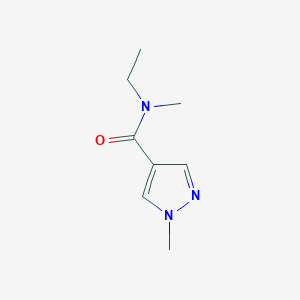


![5-[(2H-1,3-Benzodioxol-5-yl)methylidene]-3-ethyl-1,3-oxazolidine-2,4-dione](/img/structure/B8609876.png)
